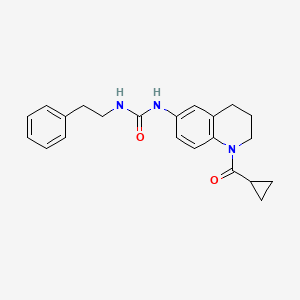

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea

Description

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea is a synthetic organic compound featuring a tetrahydroquinoline core modified with a cyclopropanecarbonyl group at the 1-position and a phenethylurea substituent at the 6-position. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, often associated with bioactivity due to its rigidity and ability to engage in hydrophobic interactions. The cyclopropane moiety enhances metabolic stability, while the phenethylurea group may contribute to hydrogen bonding and target binding affinity.

Properties

IUPAC Name |

1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c26-21(17-8-9-17)25-14-4-7-18-15-19(10-11-20(18)25)24-22(27)23-13-12-16-5-2-1-3-6-16/h1-3,5-6,10-11,15,17H,4,7-9,12-14H2,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCXSQCQGXSEOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)NCCC3=CC=CC=C3)N(C1)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea generally involves multiple steps:

Formation of Cyclopropanecarbonyl Chloride: : Cyclopropane carboxylic acid is first converted to cyclopropanecarbonyl chloride through reaction with thionyl chloride.

Formation of Tetrahydroquinoline Derivative: : The cyclopropanecarbonyl chloride reacts with 1,2,3,4-tetrahydroquinoline in the presence of a base like triethylamine to form a cyclopropanecarbonylated tetrahydroquinoline derivative.

Urea Formation: : The final step involves reacting this intermediate with phenethylamine and phosgene to form the desired urea derivative.

Industrial Production Methods

In an industrial setting, these reactions are typically scaled up with optimizations in reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity. Continuous flow reactors may be used for large-scale production to improve efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea can undergo various types of chemical reactions:

Oxidation: : It can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: : Reduction reactions can break down some bonds or reduce specific functional groups.

Substitution: : This compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents on the aromatic ring or nitrogen atoms.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Conditions: : Typically involves controlled temperatures, use of solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and inert atmospheres (nitrogen or argon).

Major Products

Oxidation: : Formation of hydroxy or keto derivatives.

Reduction: : Formation of reduced urea derivatives.

Substitution: : Formation of various substituted derivatives depending on the substituents introduced.

Scientific Research Applications

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea has diverse applications in scientific research:

Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: : Potential therapeutic applications due to its complex structure, which can interact with various biological targets.

Industry: : Applications in developing new materials or chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea involves interactions with specific molecular targets:

Molecular Targets: : May include enzymes, receptors, or other proteins in biological systems.

Pathways Involved: : Depending on its structure, it could affect signal transduction pathways, metabolic processes, or other biochemical pathways.

Mechanistic Insights: : Studies often focus on its binding affinities, inhibitory or activating effects, and downstream biological effects.

Comparison with Similar Compounds

Key Structural Differences:

- Urea vs. Diazene Functionality : The target compound’s phenethylurea group contrasts with CTDB’s diazenyl-benzonitrile, directing the former toward biological interactions (hydrogen bonding) and the latter toward electrochemical applications (surface adsorption) .

Functional Analogues

- Electrochemical Agents: CTDB () operates in non-aqueous ionic liquids ([BMP][TFSA]) to regulate Au electrodeposition, leveraging nitrile-Au interactions. The target compound lacks such interfacial functionality due to its urea group .

- Pharmacological Candidates: Patent examples () highlight tetrahydroquinoline derivatives with heterocyclic appendages (e.g., benzothiazole, pyridopyridazine), suggesting diverse target engagement strategies compared to the urea-focused design of the target compound .

Research Findings and Implications

- Electrochemical vs. Pharmacological Focus: The target compound and CTDB exemplify how minor structural changes pivot applications—urea groups favor drug-like properties, while diazenyl-nitrile systems enable surface-level electrochemistry .

- SAR Insights : The dimethoxyphenyl variant () suggests that polar substituents on the urea nitrogen may optimize solubility without compromising affinity, a hypothesis supported by broader medicinal chemistry principles .

- Safety Considerations : Handling protocols for the target compound (e.g., P210: avoiding ignition sources) align with standard practices for organic ureas, contrasting with CTDB’s electrochemical hazard profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.